2-((3-Fluoropyridin-4-yl)oxy)acetic acid

Catalog No.
S13460956
CAS No.
M.F
C7H6FNO3
M. Wt
171.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((3-Fluoropyridin-4-yl)oxy)acetic acid

Product Name

2-((3-Fluoropyridin-4-yl)oxy)acetic acid

IUPAC Name

2-(3-fluoropyridin-4-yl)oxyacetic acid

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

InChI

InChI=1S/C7H6FNO3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

OBPZRUQEZFJHOW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCC(=O)O)F

2-((3-Fluoropyridin-4-yl)oxy)acetic acid is an organic compound characterized by the presence of a fluorinated pyridine moiety attached to an acetic acid group via an ether linkage. The chemical structure can be represented as follows:

  • Molecular Formula: C_8H_8F_NO_3
  • Molecular Weight: Approximately 185.15 g/mol

This compound is notable for its unique combination of functional groups, which may contribute to its biological activity and potential applications in medicinal chemistry.

The synthesis of 2-((3-Fluoropyridin-4-yl)oxy)acetic acid typically involves several steps, including the formation of the pyridine derivative and subsequent reactions to attach the acetic acid moiety. A common synthetic route includes:

  • Formation of the Pyridine Derivative: The reaction of 3-fluoropyridine with an appropriate aldehyde or ketone can yield various intermediates.
  • Esterification or Etherification: The introduction of the acetic acid group can occur through esterification reactions or etherification, often employing coupling agents or catalysts to facilitate the reaction.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

These reactions are typically monitored using thin-layer chromatography to ensure the desired product is obtained.

Research indicates that 2-((3-Fluoropyridin-4-yl)oxy)acetic acid exhibits significant biological activity, particularly in pharmacological contexts. Its structural features suggest potential interactions with biological targets, possibly influencing pathways related to inflammation and cancer treatment. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to specific receptors or enzymes, making it a candidate for further investigation in drug development.

The synthesis methods for 2-((3-Fluoropyridin-4-yl)oxy)acetic acid have been documented in various studies, highlighting different approaches:

  • Three-Step Synthesis: One method involves the degradation of ginsenoside followed by a reaction with 3-fluoropyridine-4-formaldehyde in methanol, catalyzed by sodium hydroxide .
  • Recrystallization Techniques: Crystallization from ethyl acetate is often employed to obtain high-purity samples .
  • Alternative Routes: Other synthetic pathways may involve variations in the choice of solvents and reagents, allowing for optimization based on yield and purity requirements.

2-((3-Fluoropyridin-4-yl)oxy)acetic acid has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure may lead to new therapeutic agents targeting specific diseases, particularly those involving inflammatory processes.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies, aiding in the understanding of receptor-ligand interactions.
  • Material Science: Its properties may be explored for use in developing new materials with specific functionalities.

Interaction studies involving 2-((3-Fluoropyridin-4-yl)oxy)acetic acid focus on its binding capabilities with various biological targets:

  • Receptor Binding Assays: These assays assess how well the compound binds to specific receptors, providing insights into its potential efficacy as a drug candidate.
  • Enzyme Inhibition Studies: The compound's ability to inhibit certain enzymes involved in metabolic pathways can reveal its utility in therapeutic contexts.

These studies are crucial for evaluating the compound's pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 2-((3-Fluoropyridin-4-yl)oxy)acetic acid, each possessing unique properties that differentiate them:

Compound NameMolecular FormulaKey Features
3-FluoropyridineC_5H_4F_NBasic pyridine structure with fluorine
4-(Pyridin-3-yloxy)butanoic acidC_10H_12N_O_3Longer carbon chain with similar functionalities
2-(Pyridin-4-yloxy)acetic acidC_9H_9N_O_3Similar acetic acid functionality

Uniqueness of 2-((3-Fluoropyridin-4-yl)oxy)acetic acid

The distinguishing feature of 2-((3-Fluoropyridin-4-yl)oxy)acetic acid lies in its specific combination of a fluorinated pyridine and an acetic acid group, which may enhance its biological activity compared to similar compounds. This unique structure potentially allows for selective interactions with biological targets that other compounds may not achieve.

Molecular Architecture and Systematic Naming

The compound’s IUPAC name, 2-[(3-fluoropyridin-4-yl)oxy]acetic acid, reflects its core structure: a pyridine ring substituted with fluorine at position 3 and an ethoxyacetic acid group at position 4. The molecular formula is C₇H₆FNO₃, with a molar mass of 171.13 g/mol. Key structural features include:

  • A pyridine ring providing aromaticity and π-π stacking potential.
  • Fluorine at position 3, which enhances electrophilicity and metabolic stability.
  • An acetic acid moiety enabling hydrogen bonding and salt formation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₆FNO₃
Molecular Weight171.13 g/mol
IUPAC Name2-[(3-fluoropyridin-4-yl)oxy]acetic acid
SMILESO=C(O)COc1cnc(F)cc1
InChI KeyPAPOVHMTVKXZRR-UHFFFAOYSA-N

The InChI code (1S/C7H6FNO3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4H2,(H,10,11)) confirms the connectivity and stereoelectronic arrangement.

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

171.03317122 g/mol

Monoisotopic Mass

171.03317122 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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